3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose
Description
3-O-Benzyl-4,5-O-(1-methylethylidene)-β-D-fructopyranose is a chemically modified carbohydrate derivative of β-D-fructopyranose. Its structure features:
- A benzyl ether protecting group at the 3-OH position, enhancing stability under basic conditions and enabling selective deprotection via hydrogenolysis.
- A 1-methylethylidene (isopropylidene) acetal at the 4,5-OH positions, forming a five-membered cyclic acetal that confers rigidity and acid-labile protection .
This compound is primarily used in synthetic carbohydrate chemistry to study glycosylation reactions, enzyme interactions, or as an intermediate in drug development.
Properties
Molecular Formula |
C16H22O6 |
|---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
(3aR,6R,7S,7aR)-6-(hydroxymethyl)-2,2-dimethyl-7-phenylmethoxy-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-ol |
InChI |
InChI=1S/C16H22O6/c1-15(2)21-12-9-20-16(18,10-17)14(13(12)22-15)19-8-11-6-4-3-5-7-11/h3-7,12-14,17-18H,8-10H2,1-2H3/t12-,13-,14+,16-/m1/s1 |
InChI Key |
IAUQVXMYMFREHC-HGTKMLMNSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]([C@H]([C@@H]2O1)OCC3=CC=CC=C3)(CO)O)C |
Canonical SMILES |
CC1(OC2COC(C(C2O1)OCC3=CC=CC=C3)(CO)O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose (Precursor)
The starting material for the synthesis is often 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose , which is prepared by reacting D-fructose with acetone in the presence of an acid catalyst such as concentrated sulfuric acid. This reaction forms two isopropylidene acetals protecting the vicinal diols at positions 2,3 and 4,5:
- Reaction conditions: D-fructose is suspended in acetone with a catalytic amount of concentrated sulfuric acid.
- Temperature: Ambient to slightly elevated temperatures.
- Duration: Several hours until complete acetal formation.
- Isolation: The product crystallizes upon cooling and is filtered and dried.
This compound serves as an essential intermediate for further selective functionalization.
Selective Benzylation at the 3-OH Position
To obtain the 3-O-Benzyl-4,5-O-(1-methylethyldiene)-β-D-fructopyranose , selective benzylation is performed on the 3-hydroxyl group of the fructopyranose derivative protected at the 4,5 positions.
- Reagents: Benzyl bromide or benzyl chloride as the benzylating agent; a base such as sodium hydride or potassium carbonate is used to deprotonate the 3-OH.
- Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for solubility and reactivity.
- Temperature: Typically 0°C to room temperature to avoid side reactions.
- Procedure: The protected fructose derivative is dissolved in the solvent, and the base is added to generate the alkoxide at the 3-OH. Then benzyl halide is added slowly to allow selective benzylation.
- Workup: The reaction mixture is quenched with water, extracted with organic solvents, and purified by chromatography or recrystallization.
This step requires careful control to avoid over-benzylation or benzylation at other hydroxyl sites.
Purification and Characterization
- Purification: Column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) is used to isolate the pure 3-O-benzyl derivative.
- Characterization: Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy confirm the structure and purity.
Summary of Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Formation of bis-isopropylidene acetal | D-fructose, acetone, conc. H2SO4 | Ambient | 70-85 | Crystallization yields pure intermediate |
| Selective benzylation at 3-OH | Benzyl bromide, NaH or K2CO3, THF or DMF | 0°C to RT | 60-75 | Requires careful control to avoid side products |
| Purification | Chromatography or recrystallization | Ambient | - | Ensures high purity |
Research Findings and Improvements
- Recent patents and studies emphasize the importance of solvent choice and base strength to avoid side reactions and improve yield and selectivity.
- Methods avoiding strong bases like sodium hydride have been developed using milder bases or catalytic systems to enhance safety and scalability.
- The use of protecting groups such as 1-methylethyldiene acetals allows for selective functionalization and stability during subsequent synthetic steps.
Chemical Reactions Analysis
Types of Reactions
3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can remove the benzyl protecting group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in synthetic organic chemistry.
Scientific Research Applications
Anticonvulsant Properties
Research has indicated that derivatives of this compound may possess anticonvulsant properties. Specifically, sulfamate derivatives have been studied for their efficacy in treating epilepsy. The mechanism involves modulation of neurotransmitter release and inhibition of excitatory pathways in the brain .
Glycobiology Research
In glycobiology, the compound serves as a biochemical reagent for studying glycan structures and interactions. Its unique structure allows researchers to investigate carbohydrate-protein interactions, which are crucial in various biological processes . This application is particularly important for understanding cell signaling and immune responses.
Case Study 1: Anticonvulsant Efficacy
A study conducted on sulfamate derivatives of fructopyranose demonstrated significant anticonvulsant activity in animal models. The compounds were shown to reduce seizure frequency and severity, suggesting potential for development as therapeutic agents for epilepsy .
Case Study 2: Glycan Interaction Studies
Another investigation utilized 3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose to explore its binding affinity with lectins. The results indicated that the compound effectively inhibited lectin binding, highlighting its role in modulating glycan interactions in biological systems .
Cosmetic Applications
The compound's properties also extend to cosmetic formulations. Its ability to stabilize emulsions and enhance skin hydration makes it a candidate for use in skincare products. Formulations incorporating this compound have shown improved moisturizing effects and skin compatibility .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticonvulsant | Potential treatment for epilepsy through sulfamate derivatives | Reduced seizure frequency in studies |
| Glycobiology | Biochemical reagent for studying glycan interactions | Inhibition of lectin binding observed |
| Cosmetic Formulations | Enhances emulsion stability and skin hydration | Improved moisturizing effects reported |
Mechanism of Action
The mechanism of action of 3-O-Benzyl-4,5-O-(1-methylethyldiene)-beta-D-fructopyranose involves its interaction with specific molecular targets, often through the formation of covalent bonds or non-covalent interactions. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, influencing metabolic processes.
Comparison with Similar Compounds
2,3:4,5-Di-O-Isopropylidene-β-D-Fructopyranose
Methyl 3-O-Benzyl-4,6-O-Isopropylidene-β-D-Glucopyranoside
- Structure : Glucose derivative with benzyl (3-OH) and isopropylidene (4,6-OH) groups .
- Key Differences: Sugar Backbone: Glucose (pyranose) vs. fructose (ketose pyranose), leading to distinct stereochemistry and reactivity. Isopropylidene at 4,6-OH forms a six-membered ring, less strained than the five-membered 4,5-O-isopropylidene in the target compound.
- Synthetic Utility :
Benzyl 3-O-Benzyl-4,6-Benzylidene-α-D-Glucopyranoside
- Structure : Glucose derivative with benzylidene (4,6-OH) and benzyl (3-OH) groups .
- Key Differences: Benzylidene vs. Isopropylidene: Benzylidene (aromatic acetal) offers greater acid stability but requires harsher conditions (e.g., hydrogenolysis) for removal. The 4,6-benzylidene forms a rigid six-membered ring, influencing solubility and crystallinity.
- Applications :
- Preferred in syntheses requiring prolonged acid exposure.
3-O-Benzyl-α,β-D-Mannopyranoside
- Structure: Mannose derivative with a benzyl group at 3-OH .
- Key Differences: Stereochemistry: Mannose (C2 axial -OH) vs. fructose (C2 ketone), leading to divergent biological recognition (e.g., enzyme binding). Lacks cyclic acetals, making it more hydrophilic.
- Biological Relevance: Potential applications in antimicrobial studies due to mannose’s role in microbial adhesion .
Biological Activity
3-O-Benzyl-4,5-O-(1-methylethyldiene)-β-D-fructopyranose is a significant carbohydrate derivative with notable biological activity. It is primarily recognized as a metabolite of Topiramate, a medication used for epilepsy and migraine prevention. This compound plays a crucial role in carbohydrate chemistry and has implications in various biological processes.
- Molecular Formula : C16H22O6
- Molecular Weight : 310.34 g/mol
- CAS Number : 2382161-44-4
The structure features protective groups that enhance its reactivity and stability, making it a valuable intermediate in synthetic chemistry.
Biological Mechanisms and Activities
The biological activities of 3-O-Benzyl-4,5-O-(1-methylethyldiene)-β-D-fructopyranose are attributed to its interaction with various biological systems:
- Carbohydrate Interactions : This compound is instrumental in elucidating the structure-activity relationships of carbohydrates. Its ability to protect reactive hydroxyl groups allows for selective modifications, facilitating the study of carbohydrate-protein interactions .
- Metabolic Studies : Research indicates that this compound can influence metabolic pathways. For instance, it has been identified in multi-omics analyses where it was found to be upregulated in specific metabolic contexts, suggesting a role in metabolic regulation .
Case Studies and Experimental Data
- Metabolomic Analysis :
- Synthesis and Characterization :
Applications in Research
3-O-Benzyl-4,5-O-(1-methylethyldiene)-β-D-fructopyranose is increasingly utilized in several fields:
- Drug Development : Its properties make it a candidate for developing novel glycosylated drugs that may enhance bioavailability and target specificity.
- Biomaterials : The compound's ability to form stable structures can be leveraged in the design of biomaterials for drug delivery systems.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Carbohydrate Interaction | Facilitates studies on carbohydrate-protein interactions |
| Metabolic Regulation | Upregulated in metabolic studies indicating potential roles |
| Drug Development | Used as an intermediate for synthesizing glycosylated drugs |
| Biomaterials | Potential applications in drug delivery systems |
Q & A
Q. What are the common synthetic routes for introducing benzyl and isopropylidene protecting groups in carbohydrate chemistry, and how are they applied to 3-O-Benzyl-4,5-O-(1-methylethylidene)-β-D-fructopyranose?
- Methodological Answer : The compound’s synthesis typically involves sequential protection of hydroxyl groups. For example, the benzyl group (Bn) is introduced via nucleophilic substitution using benzyl bromide under basic conditions (e.g., NaH/DMF), while the isopropylidene group is added via acid-catalyzed (e.g., p-toluenesulfonic acid) condensation with 2-methoxypropane . Key steps include:
- Selective protection : The 3-OH is benzylated first due to steric and electronic factors, followed by isopropylidene protection at the 4,5-positions.
- Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress and detect intermediates .
- Purification : Flash chromatography or recrystallization is employed to isolate the product.
Q. How can NMR spectroscopy and X-ray crystallography be utilized to confirm the structure and stereochemistry of 3-O-Benzyl-4,5-O-(1-methylethylidene)-β-D-fructopyranose?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR :
- Benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while isopropylidene methyl groups resonate as singlets at δ 1.3–1.5 ppm.
- Anomeric protons (β-D-fructopyranose) show coupling constants (J) of ~8–10 Hz, confirming the pyranose ring conformation .
- X-ray crystallography :
- Crystal data (e.g., space group P212121, unit cell parameters) provide unambiguous confirmation of stereochemistry. For example, a related compound (1-Dibenzylamino-1-deoxy-4,5-O-isopropylidene-β-D-fructopyranose) showed orthorhombic symmetry with a = 8.328 Å, b = 15.635 Å, c = 16.547 Å .
Advanced Research Questions
Q. What experimental strategies can address low yields in the stereoselective reduction of intermediates during the synthesis of 3-O-Benzyl-4,5-O-(1-methylethylidene)-β-D-fructopyranose derivatives?
- Methodological Answer : Low yields in stereoselective steps (e.g., NaBH4 reduction of ulose intermediates) may arise from competing reaction pathways. Strategies include:
- Solvent optimization : Using polar aprotic solvents (e.g., dichloromethane-methanol mixtures) to stabilize transition states .
- Temperature control : Lower temperatures (−20°C to 0°C) minimize side reactions.
- Additives : Chelating agents (e.g., CeCl3) can enhance selectivity by coordinating to the carbonyl oxygen .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) for 3-O-Benzyl-4,5-O-(1-methylethylidene)-β-D-fructopyranose analogs?
- Methodological Answer : Contradictions may stem from conformational flexibility or impurities. Approaches include:
- Dynamic NMR : Variable-temperature experiments to detect ring-flipping or rotameric equilibria.
- 2D NMR : HSQC and HMBC correlations to confirm connectivity, especially for ambiguous signals.
- Crystallographic validation : Compare NMR data with X-ray structures to identify misassignments .
Q. What role do the benzyl and isopropylidene groups play in modulating the reactivity of 3-O-Benzyl-4,5-O-(1-methylethylidene)-β-D-fructopyranose in glycosylation reactions?
- Methodological Answer :
- Benzyl group : Enhances solubility in organic solvents and stabilizes intermediates via resonance. It can be selectively removed via hydrogenolysis (H2/Pd-C) without affecting the isopropylidene group .
- Isopropylidene group : Protects vicinal diols, directing reactivity to the remaining hydroxyl groups. Acidic hydrolysis (e.g., aqueous AcOH) cleaves this group, enabling further functionalization .
Key Research Challenges
- Stereochemical control in multi-step syntheses, particularly during glycosylation and reduction steps.
- Analytical discrepancies arising from conformational dynamics or impurities.
- Scalability of protecting group strategies for industrial applications (though excluded here, this remains a research gap).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
